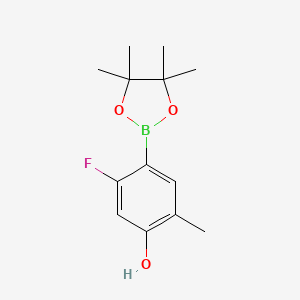
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound features a fluorine atom, a methyl group, and a boronic ester group attached to a phenol ring. It is often used in organic synthesis, particularly in cross-coupling reactions, due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves a multi-step process:
Boronic Acid Formation: : The starting material, phenol, undergoes a reaction with a boronic acid derivative to introduce the boronic ester group.
Methylation: : The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: undergoes several types of reactions:
Cross-Coupling Reactions: : Commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation: : Can be oxidized to form phenolic derivatives.
Substitution Reactions: : The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: : Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide.
Oxidation: : Oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Substitution Reactions: : Nucleophiles such as amines or alcohols, and mild acidic or basic conditions.
Major Products Formed
Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling.
Phenolic Derivatives: : From oxidation reactions.
Substituted Boronic Esters: : From substitution reactions.
科学研究应用
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: has various applications in scientific research:
Chemistry: : Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: : Investigated for its potential use in drug discovery and development.
Industry: : Utilized in the production of advanced materials and polymers.
作用机制
The compound exerts its effects through its ability to participate in cross-coupling reactions, forming strong carbon-carbon bonds. The boronic ester group acts as a key intermediate, facilitating the formation of biaryl compounds. The molecular targets and pathways involved include various enzymes and receptors that are crucial in biological processes.
相似化合物的比较
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: is unique due to its specific structural features, such as the presence of both fluorine and a boronic ester group. Similar compounds include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]propanenitrile
These compounds share the boronic ester group but differ in their substituents and core structures, leading to variations in their reactivity and applications.
属性
IUPAC Name |
5-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-8-6-9(10(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHUTGGFINMLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid](/img/structure/B8051450.png)
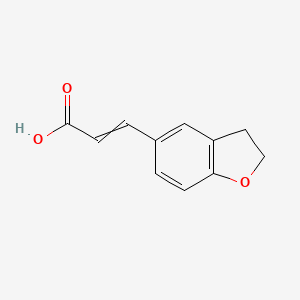
![2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B8051465.png)

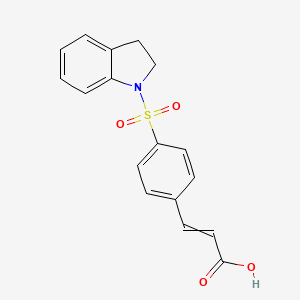
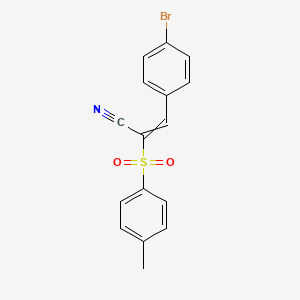
![3-(3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid](/img/structure/B8051500.png)
![1-methyl-1'-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8051513.png)
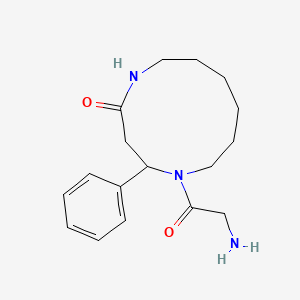
![(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B8051519.png)
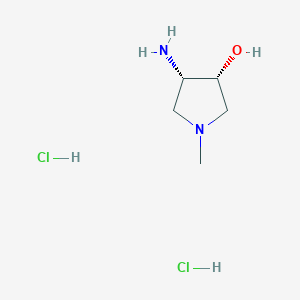
![6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate](/img/structure/B8051532.png)
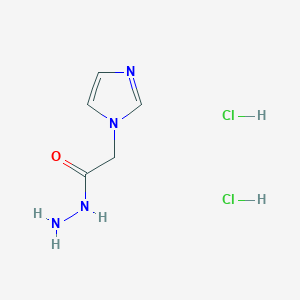
![[cis-3-aminocyclohexyl]methanol hydrochloride](/img/structure/B8051536.png)
